molecular formula C19H15Cl2N3OS B2368139 1-(3-methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)-1-ethanone O-(3,4-dichlorobenzyl)oxime CAS No. 478063-13-7

1-(3-methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)-1-ethanone O-(3,4-dichlorobenzyl)oxime

Cat. No. B2368139
CAS RN: 478063-13-7
M. Wt: 404.31
InChI Key: VVBKESQNPHWIPQ-FOKLQQMPSA-N
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Description

“1-(3-methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)-1-ethanone O-(3,4-dichlorobenzyl)oxime” is a complex organic compound. The compound is likely to have a benzimidazole core, which is a type of organic compound consisting of a fusion of benzene and imidazole . It’s important to note that the exact properties and applications of this specific compound may not be fully explored yet.

Scientific Research Applications

Indole Derivatives in Alkaloids

Alkaloids are natural compounds containing nitrogen atoms, often found in plants. Indole derivatives serve as essential moieties in selected alkaloids. Here’s a brief overview:

Suzuki–Miyaura Coupling and Organoboron Reagents

While not directly related to the compound , it’s worth noting that Suzuki–Miyaura (SM) coupling is a powerful synthetic method. It involves the cross-coupling of organoboron reagents with organic halides or pseudohalides. The broad application of SM coupling arises from its mild reaction conditions, functional group tolerance, and environmentally benign nature of organoboron reagents .

properties

IUPAC Name

(E)-N-[(3,4-dichlorophenyl)methoxy]-1-(1-methyl-[1,3]thiazolo[3,2-a]benzimidazol-2-yl)ethanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15Cl2N3OS/c1-11(23-25-10-13-7-8-14(20)15(21)9-13)18-12(2)24-17-6-4-3-5-16(17)22-19(24)26-18/h3-9H,10H2,1-2H3/b23-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVBKESQNPHWIPQ-FOKLQQMPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC3=CC=CC=C3N12)C(=NOCC4=CC(=C(C=C4)Cl)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC2=NC3=CC=CC=C3N12)/C(=N/OCC4=CC(=C(C=C4)Cl)Cl)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15Cl2N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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